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Executive Summary

Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally
administered inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin
Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. This technical
guide provides a comprehensive overview of the pharmacokinetics and bioavailability of
Aldumastat, compiling data from preclinical and clinical studies. The development of
Aldumastat for osteoarthritis was discontinued after a Phase 2 trial did not meet its primary
endpoint for efficacy. However, the pharmacokinetic data generated remains valuable for
researchers in the field of drug development. This document summarizes key quantitative data
in structured tables, details experimental methodologies, and provides visualizations of relevant
pathways and workflows.

Preclinical Pharmacokinetics and Bioavailability

Initial preclinical studies in animal models demonstrated the oral availability of Aldumastat. A
single oral gavage administration of 5 mg/kg of Aldumastat resulted in varying bioavailability
across different species.

Quantitative Data
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Species Dose (Oral) Oral Availability (F%)
Mice 5 mg/kg 25%1]
Rats 5 mg/kg 58%][1]
Dogs 5 mg/kg 97%][1]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and
volume of distribution from these preclinical studies are not publicly available in the reviewed
literature.

Experimental Protocols

In Vivo Administration:

» Compound Formulation: While the exact vehicle for the preclinical oral gavage studies is not
specified in the available literature, a common formulation for such studies involves
suspending the compound in a vehicle like a solution of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% saline.[1]

e Dosing: A single dose of 5 mg/kg was administered via oral gavage to mice, rats, and dogs.

[1]
Pharmacokinetic Analysis:

» Blood samples were likely collected at various time points post-administration to determine
the plasma concentration of Aldumastat.

e Plasma concentrations of Aldumastat were likely determined using a validated bioanalytical
method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

» Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Clinical Pharmacokinetics

The clinical pharmacokinetic profile of Aldumastat has been evaluated in several Phase 1
studies involving healthy volunteers and patients with osteoarthritis. These studies assessed
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single ascending doses (SAD) and multiple ascending doses (MAD) of the drug.

Single Ascending Dose (SAD) Studies in Healthy Male

Volunteers

A first-in-human, randomized, double-blind, placebo-controlled study (Study A, NCT02612246)
investigated single oral doses of Aldumastat solution ranging from 60 mg to 2100 mg in
healthy male volunteers in a fasted state.[2]

Table 2.1: Pharmacokinetic Parameters of Aldumastat after Single Ascending Doses (Fasted
State)

Dose Cmax (pg/mL) Tmax (h) AUC (ug-h/imL) t1/2 (h)
60 mg 11 1.0-4.0 - ~10
2100 mg 18.3 1.0-4.0 - ~10

Note: A comprehensive dose-escalation table with all pharmacokinetic parameters is not
available in the public domain. The provided data represents the range of values observed.
Exposure (AUC) increased dose-proportionally, while Cmax increased less than proportionally.

[2]

Multiple Ascending Dose (MAD) Studies

Multiple ascending dose studies were conducted in healthy volunteers and patients with
osteoarthritis to evaluate the steady-state pharmacokinetics of Aldumastat.

Study A (NCT02612246): Healthy Male Volunteers
e Doses: 300 mg, 600 mg, and 1050 mg once daily for 14 days (fed state).[2]

o Results: Steady state was achieved within 2 days of dosing with minimal accumulation. The
mean apparent terminal elimination half-life was approximately 10 hours.[2][3]

Study B (NCT03311009): Male and Female Patients with Osteoarthritis
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e Doses: Up to 300 mg once daily for 4 weeks (fed state).[2]

e Results: The pharmacokinetic profile was similar to that observed in healthy volunteers.[2]
Study C: Healthy Japanese and White Male Volunteers

e Doses: Up to 1050 mg once daily for 14 days (fed state).[2]

o Results: Steady-state plasma exposure after a 300 mg dose was similar between
populations, with an AUC ranging from 56.8 to 67.6 pg-h/mL and a Tmax of 4 hours.[2]

Table 2.2: Steady-State Pharmacokinetic Parameters of Aldumastat (300 mg, Fed State)

Population AUC (pg-h/mL) Tmax (h)

Healthy Volunteers & OA
Patients

56.8 - 67.6 4

Bioavailability and Effect of Food

While the absolute oral bioavailability in humans has not been reported, the compound is orally
available.[1] A clinical trial (NCT04137341) was designed to assess the relative bioavailability
of different tablet formulations and the effect of food.[2] Although the study was completed,
specific quantitative data comparing the pharmacokinetics of Aldumastat in the fed versus
fasted state (e.g., ratios of Cmax and AUC) are not available in the reviewed literature.
However, it was noted that in a single-dose study, a 300 mg dose was administered in both
fasted and fed states, suggesting the food effect was evaluated.[2]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

o Absorption: Aldumastat is rapidly absorbed after oral administration, with a time to
maximum plasma concentration (Tmax) of approximately 4 hours.[2]

o Distribution: Information on the volume of distribution is not detailed in the available
literature.
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» Metabolism: Aldumastat is a potential substrate of CYP3A4 and to a lesser extent,
CYP2D6. It also has a weak induction potential for CYP3A4.[2]

o Excretion: Urinary excretion of unchanged Aldumastat is low, accounting for less than 11%
of the administered dose within 24 hours, suggesting that renal clearance is not a major
elimination pathway.[2]

Experimental Protocols
Clinical Pharmacokinetic Studies

Study Design: The clinical pharmacokinetic evaluation of Aldumastat was conducted through a
series of randomized, double-blind, placebo-controlled, single-center, Phase 1 trials.[2] The
studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in
both healthy volunteers and patients with osteoarthritis.[2]

Dosing and Administration:

o Formulation: Aldumastat was administered as an oral solution in the initial first-in-human
study and as tablets in subsequent studies.[2]

o Dose Ranges: Single doses ranged from 60 mg to 2100 mg. Multiple daily doses ranged up
to 1050 mg.[2]

e Food Conditions: Dosing was conducted under both fasted and fed conditions to assess the
effect of food on bioavailability.[2]

Sample Collection and Bioanalysis:

» Sample Matrix: Plasma and urine samples were collected at various time points after drug
administration.[4]

e Analytical Method: The concentration of Aldumastat in plasma and urine was quantified
using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)
method.[4] While specific validation parameters like linearity, precision, accuracy, and the
lower limit of quantification (LLOQ) are not detailed in the primary publications, such
validation is a standard requirement for bioanalytical methods used in clinical trials.
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Pharmacokinetic Analysis:

e Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the
plasma concentration-time data using non-compartmental analysis. The specific software
used for this analysis is hot mentioned in the available literature, however, standard industry
software such as SAS® is often utilized for statistical analyses in clinical trials.[5]

Mechanism of Action and Associated Pathways

Aldumastat is a direct inhibitor of the ADAMTS-5 enzyme. ADAMTS-5 is a key
metalloproteinase responsible for the degradation of aggrecan, a major component of the
cartilage extracellular matrix. By inhibiting ADAMTS-5, Aldumastat was developed with the
aim of preventing cartilage breakdown in osteoarthritis.
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Caption: Mechanism of action of Aldumastat as a direct inhibitor of ADAMTS-5, preventing
aggrecan degradation.

Conclusion

Aldumastat demonstrated a generally predictable pharmacokinetic profile in both preclinical
and clinical studies, with rapid oral absorption and a half-life supporting once-daily dosing. Its
bioavailability varied across preclinical species. While the development for osteoarthritis was
halted due to a lack of efficacy in a Phase 2 trial, the comprehensive pharmacokinetic data
gathered for Aldumastat provides a valuable case study for researchers and professionals

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://cdn.clinicaltrials.gov/large-docs/18/NCT03595618/SAP_001.pdf
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/product/b8070479?utm_src=pdf-body-img
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/product/b8070479?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8070479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

involved in the development of small molecule inhibitors. The information presented in this
guide serves as a detailed reference for understanding the absorption, distribution, metabolism,
and excretion characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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